molecular formula C6H4Cl3NO2S B1301228 2,4,6-Trichlorobenzenesulfonamide CAS No. 28460-30-2

2,4,6-Trichlorobenzenesulfonamide

Cat. No.: B1301228
CAS No.: 28460-30-2
M. Wt: 260.5 g/mol
InChI Key: IPAFNZVMBOZODU-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzenesulfonamide is an organic compound with the molecular formula C₆H₄Cl₃NO₂S. It is characterized by the presence of three chlorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .

Scientific Research Applications

2,4,6-Trichlorobenzenesulfonamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorobenzenesulfonamide can be synthesized from 2,4,6-trichlorobenzenesulfonyl chloride. The synthesis involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with different nucleophiles replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine atoms in the benzene ring contribute to the compound’s reactivity and ability to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine atoms and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,4,6-trichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAFNZVMBOZODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361495
Record name 2,4,6-Trichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28460-30-2
Record name 2,4,6-Trichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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